

# Spectroscopic Profile of 2-Phenoxyethylamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Phenoxyethylamine**

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This technical guide provides a comprehensive overview of the spectral data for **2-Phenoxyethylamine** (CAS No. 1758-46-9), a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, including data summaries and experimental methodologies.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **2-Phenoxyethylamine**.

### $^1\text{H}$ NMR Spectral Data

Table 1:  $^1\text{H}$  NMR Chemical Shifts for **2-Phenoxyethylamine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.30 - 7.25	m	2H	Ar-H (meta)
~6.95 - 6.90	m	3H	Ar-H (ortho, para)
~4.05	t	2H	O-CH <sub>2</sub>
~3.05	t	2H	N-CH <sub>2</sub>
~1.5 (variable)	br s	2H	NH <sub>2</sub>

Note: The chemical shift of the amine protons (NH<sub>2</sub>) can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectral Data

Table 2: <sup>13</sup>C NMR Chemical Shifts for 2-Phenoxyethylamine

Chemical Shift ( $\delta$ ) ppm	Assignment
~158.5	Ar-C (quaternary, C-O)
~129.5	Ar-CH (meta)
~121.0	Ar-CH (para)
~114.5	Ar-CH (ortho)
~68.0	O-CH <sub>2</sub>
~42.0	N-CH <sub>2</sub>

## Experimental Protocols for NMR

The provided data is a compilation from various sources. A typical experimental protocol for obtaining such spectra is as follows:

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) is a common solvent for this compound. Other deuterated solvents like DMSO-d<sub>6</sub> or D<sub>2</sub>O can also be used, which may affect the chemical shifts, particularly of the labile amine protons.
- Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Sample Preparation: A small amount of **2-Phenoxyethylamine** is dissolved in the deuterated solvent in an NMR tube.
- Data Acquisition: Standard pulse sequences are used to acquire the  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  NMR spectra.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

## IR Spectral Data

Table 3: Key IR Absorption Bands for **2-Phenoxyethylamine**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3380 - 3300	Medium, sharp (doublet)	N-H stretching (primary amine)
~3060 - 3030	Medium	C-H stretching (aromatic)
~2940 - 2860	Medium	C-H stretching (aliphatic)
~1600, ~1495	Strong	C=C stretching (aromatic ring)
~1240	Strong	C-O stretching (aryl ether)
~1040	Strong	C-N stretching
~750, ~690	Strong	C-H bending (out-of-plane, monosubstituted benzene)

## Experimental Protocols for IR

The data presented is consistent with spectra obtained via the following methods:

- Attenuated Total Reflectance (ATR)-IR: A drop of the neat liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium). The spectrum is then recorded. The instrument used for such an analysis could be a Bruker Tensor 27 FT-IR.[\[1\]](#)
- Neat (Capillary Cell): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

## Mass Spectral Data

The mass spectrum of **2-Phenoxyethylamine** is characterized by its molecular ion peak and several key fragment ions.

Table 4: Major Fragments in the Mass Spectrum of **2-Phenoxyethylamine**

m/z	Relative Intensity	Proposed Fragment
137	Moderate	$[\text{M}]^+$ (Molecular Ion)
108	Moderate	$[\text{C}_6\text{H}_5\text{OCH}_3]^+$
94	Moderate	$[\text{C}_6\text{H}_5\text{OH}]^+$
77	Moderate	$[\text{C}_6\text{H}_5]^+$
30	High	$[\text{CH}_2\text{NH}_2]^+$

## Experimental Protocols for MS

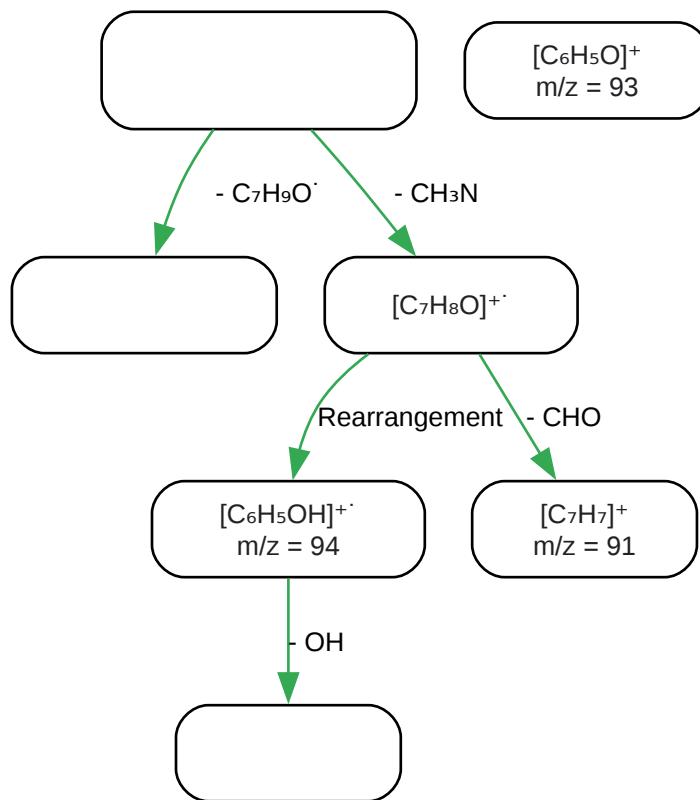
The mass spectral data is typically obtained using the following technique:

- Gas Chromatography-Mass Spectrometry (GC-MS): The sample is injected into a gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer.

- Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating the mass spectrum.[2]

## Fragmentation Pathway

The fragmentation of **2-Phenoxyethylamine** in a mass spectrometer can be rationalized by several key bond cleavages. The following diagram illustrates a plausible fragmentation pathway.



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Caption: Proposed mass spectrometry fragmentation pathway for **2-Phenoxyethylamine**.

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## References

- 1. 2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanamine, 2-phenoxy- [webbook.nist.gov]
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